molecular formula C4H7ClF3N B6250572 3,4,4-trifluorobut-3-en-1-amine hydrochloride CAS No. 110003-21-9

3,4,4-trifluorobut-3-en-1-amine hydrochloride

Cat. No.: B6250572
CAS No.: 110003-21-9
M. Wt: 161.6
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Description

3,4,4-trifluorobut-3-en-1-amine hydrochloride is an organic compound with the molecular formula C4H7F3N·HCl It is a fluorinated amine, which means it contains fluorine atoms attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-trifluorobut-3-en-1-amine hydrochloride typically involves the fluorination of a suitable precursor. One common method is the reaction of 3,4,4-trifluorobut-3-en-1-ol with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically requires strict control of temperature and pressure to ensure the desired product yield and purity. The final product is often purified through recrystallization or distillation to obtain the hydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,4-trifluorobut-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as amines or hydrocarbons.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated amines or hydrocarbons. Substitution reactions can result in the formation of various fluorinated derivatives with different functional groups.

Scientific Research Applications

3,4,4-trifluorobut-3-en-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, which have enhanced chemical resistance and durability.

Mechanism of Action

The mechanism of action of 3,4,4-trifluorobut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more reactive or selective in certain biochemical processes. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The exact pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the presence of an amine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

110003-21-9

Molecular Formula

C4H7ClF3N

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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